7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a fluorophenyl group at the 3rd position, and a methyl group at the 5th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-fluoroaniline with 3-chloro-2-methylpropenal, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyridine
- 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]triazine
- 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]thiazole
Comparison: Compared to these similar compounds, 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to its specific structural configuration. The presence of the chloro and fluoro groups enhances its reactivity and potential bioactivity. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for further functionalization and optimization for various applications .
Properties
Molecular Formula |
C13H9ClFN3 |
---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9ClFN3/c1-8-6-12(14)18-13(17-8)11(7-16-18)9-2-4-10(15)5-3-9/h2-7H,1H3 |
InChI Key |
OFLHMZPSSGACFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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